Methyl 3-(1-Tritylimidazol-4-yl) Propionate
Overview
Description
Methyl 3-(1-Tritylimidazol-4-yl) Propionate is a chemical compound with the molecular formula C26H24N2O2 and a molecular weight of 396.48. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-Tritylimidazol-4-yl) Propionate typically involves the reaction of 1-Tritylimidazole with methyl 3-bromopropionate under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-Tritylimidazol-4-yl) Propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Methyl 3-(1-Tritylimidazol-4-yl) Propionate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(1-Tritylimidazol-4-yl) Propionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trityl group provides stability and enhances the compound’s binding affinity to its targets. The ester group can undergo hydrolysis, releasing the active imidazole derivative, which exerts its effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-Triphenylmethyl-1H-imidazol-4-yl)propionic Acid Methyl Ester
- 1-(Triphenylmethyl)-1H-imidazole-4-propanoic Acid Methyl Ester
Uniqueness
Methyl 3-(1-Tritylimidazol-4-yl) Propionate stands out due to its unique trityl group, which provides enhanced stability and binding affinity. This makes it a valuable compound in research and industrial applications compared to its analogs .
Properties
IUPAC Name |
methyl 3-(1-tritylimidazol-4-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-30-25(29)18-17-24-19-28(20-27-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19-20H,17-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUWVSSCCGVYLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440579 | |
Record name | Methyl 3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102676-60-8 | |
Record name | Methyl 3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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